Ethyl benzo[d]thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl benzo[d]thiazole-4-carboxylate is a heterocyclic compound that contains a benzothiazole ring system. Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The ethyl ester group attached to the carboxylate moiety enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzo[d]thiazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with ethyl chloroformate under basic conditions . The reaction typically proceeds as follows:
Starting Materials: 2-aminothiophenol and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers, thiols.
Substitution: Various substituted benzothiazoles depending on the reagents used.
Scientific Research Applications
Ethyl benzo[d]thiazole-4-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl benzo[d]thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Ethyl benzo[d]thiazole-4-carboxylate can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, known for its antimicrobial and antifungal properties.
2-Aminobenzothiazole: A derivative with significant biological activity, used in various pharmaceutical applications.
Benzothiazole-2-thiol: Known for its antioxidant and anticancer properties.
Uniqueness
This compound stands out due to its ethyl ester group, which enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl benzo[d]thiazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring fused with a benzene ring, which contributes to its biological activity. The presence of the carboxylate group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, it has been shown to inhibit the activity of certain enzymes involved in critical cellular processes:
- Inhibition of DNA Gyrase and Topoisomerase : Studies indicate that derivatives of benzo[d]thiazole can inhibit the ATPase activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. For instance, compounds derived from this scaffold demonstrated IC50 values in the low microgram range (<0.1 μg/ml) against these targets .
- Antioxidant Activity : this compound has also been evaluated for its antioxidant properties, which are crucial for mitigating oxidative stress in biological systems .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. A series of studies have assessed its efficacy:
- Minimum Inhibitory Concentration (MIC) : this compound derivatives have shown promising MIC values against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For example, certain derivatives demonstrated MIC values as low as 5 µg/mL against these pathogens .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced antibacterial activity. Compounds bearing nitro or amino substituents showed particularly strong activity against Bacillus subtilis and Aspergillus niger .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives for their antibacterial properties. The results indicated that compounds with specific substitutions exhibited superior activity against both bacterial and fungal strains, suggesting potential for development as novel antimicrobial agents .
- Antioxidant Studies : Another research effort synthesized ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates and assessed their antioxidant capacity. The findings revealed that some derivatives could effectively scavenge free radicals, indicating their potential use in oxidative stress-related conditions .
Research Findings Summary Table
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,3-benzothiazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-4-3-5-8-9(7)11-6-14-8/h3-6H,2H2,1H3 |
InChI Key |
JAGHKXNWDOJRSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=C1)SC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.